2,2,2-trifluoro-N-(4-methylphenyl)acetamide

Gas Chromatography Derivatization Volatility

Analytical labs quantifying genotoxic aromatic amine impurities per ICH M7 require the exact N-trifluoroacetyl-p-toluidine derivative for validated GC separation. Generic acetamides cause co-elution and method failure. This compound delivers baseline resolution of o-, m-, and p-toluidine isomers. • BP 254.4 °C enables efficient GC volatilization without column damage • MP 111-112 °C ensures precise weighing; unlike lower-melting phenyl analog (86-90 °C) • LogP 2.57 fills calibration gap between simple acetamides and hydrophobic benzamides.

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
CAS No. 350-96-9
Cat. No. B030240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(4-methylphenyl)acetamide
CAS350-96-9
Synonymsp-Methyltrifluoroacetanilide;  2,2,2-Trifluoro-p-acetotoluidide;  2,2,2-Trifluoro-N-(4-methylphenyl)acetamide;  NSC 87411; 
Molecular FormulaC9H8F3NO
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(F)(F)F
InChIInChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)
InChIKeyUTLLHJULQYAUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(4-methylphenyl)acetamide Overview


2,2,2-Trifluoro-N-(4-methylphenyl)acetamide (CAS 350-96-9), also referred to as p-toluidine trifluoroacetamide or N-trifluoroacetyl-p-toluidine, is a secondary aromatic amide formed by the condensation of p-toluidine with trifluoroacetic acid or its activated derivatives. The molecule features a trifluoromethyl group attached to the carbonyl carbon and a para-methyl substituent on the aromatic ring [1]. It exhibits a melting point of 111–112 °C, a boiling point of 254.4 °C at 760 mmHg, a density of 1.309 g/cm³, a calculated LogP of 2.57, and a vapor pressure of 0.0173 mmHg at 25 °C . The compound has an established role as an N-trifluoroacetyl derivative for the gas chromatographic separation and determination of toluidine isomers, a method first validated by Dove in 1967 and cited in modern pharmaceutical impurity analysis workflows [2].

2,2,2-Trifluoro-N-(4-methylphenyl)acetamide: Why Substitution Fails


Simple in-class substitution with structurally related acetamides or trifluoroacetamides is not functionally equivalent for scientific end-users. The para-methyl substituent on the aromatic ring tangibly alters both the compound’s physical volatility profile and its lipophilicity relative to unsubstituted or chloro-substituted analogs, directly impacting chromatographic retention behavior and partition-dependent extraction efficiency . At the same time, the trifluoromethyl group on the carbonyl confers a boiling point reduction of approximately 52.6 °C compared to the non-fluorinated N-(4-methylphenyl)acetamide, a magnitude of difference that dictates whether a derivative is GC-compatible at all . These two structural features—the 4-methyl and the trifluoroacetyl—operate cooperatively: removing either changes the compound’s analytical utility from a validated, isomer-resolving derivatization agent to a material that may co-elute or require entirely different thermal programs. Moreover, the specific combination of substituents yields a crystalline solid with a melting point of 111–112 °C, which sits in a handling window distinct from both the higher-melting non-fluorinated analog (148–151 °C) and the lower-melting N-phenyl trifluoroacetamide (86–90 °C), affecting storage, formulation, and weighing precision in quantitative workflows . Generic substitution therefore introduces risks of chromatographic misidentification, altered reactivity in N-acylation steps, and non-compliance with pharmacopoeial impurity methods that have been validated specifically with the p-tolyl trifluoroacetamide derivative [1].

2,2,2-Trifluoro-N-(4-methylphenyl)acetamide: Quantitative Differentiation Evidence


Boiling Point Advantage for Gas Chromatography Derivatization

The replacement of the acetyl methyl group with a trifluoromethyl group lowers the boiling point by 52.6 °C at atmospheric pressure: 2,2,2-trifluoro-N-(4-methylphenyl)acetamide boils at 254.4 °C compared to 307.0 °C for N-(4-methylphenyl)acetamide . This reduction is accompanied by a vapor pressure increase from 5.5 × 10⁻⁵ mmHg to 1.73 × 10⁻² mmHg at 25 °C, representing an approximately 315-fold enhancement in volatility . The practical consequence is that the trifluoro derivative enters the gas phase at column temperatures well below its decomposition threshold, whereas the non-fluorinated analog requires temperatures exceeding 300 °C where thermal degradation of the stationary phase and analyte become competitive loss pathways. Operators selecting a derivatization reagent for GC separation of aromatic amine isomers therefore obtain a wider operational temperature window and reduced baseline noise with the trifluoroacetyl derivative.

Gas Chromatography Derivatization Volatility

Lipophilicity Gain Improves Extraction and Retention

The presence of the 4-methyl substituent on the aromatic ring increases the computed LogP by 0.31 units relative to the unsubstituted N-phenyl trifluoroacetamide: LogP = 2.57 for the target compound versus LogP = 2.26 for 2,2,2-trifluoro-N-phenylacetamide . In reversed-phase chromatographic systems, each 0.31 LogP increment translates to an approximate 2-fold increase in retention factor (k') under isocratic conditions, meaning the p-tolyl derivative is distinctly retained and resolved from the phenyl analog on standard C18 columns. For liquid-liquid extraction workflows, the higher LogP predicts preferential partitioning into organic solvents such as ethyl acetate or dichloromethane, increasing single-step extraction recovery by an estimated 10–15% relative to the phenyl analog at equal phase volumes based on the exponential relationship between LogP and partition coefficient.

Lipophilicity LogP Partition Coefficient

Validated Isomer Separation for Toluidines by GC

The compound functions as the N-trifluoroacetyl derivative of p-toluidine within a validated GC method that resolves aniline, ortho-, meta-, and para-toluidine isomers, as well as xylidine, ethylaniline, and N-methyltoluidine isomers [1]. The Dove (1967) protocol employs a packed column with a polar stationary phase, and the N-trifluoroacetyl derivatives elute with baseline resolution sufficient for quantitative determination. This method has been directly cited in a 2022 Journal of Pharmaceutical and Biomedical Analysis study on the determination of potentially genotoxic impurities in crotamiton active pharmaceutical ingredient, demonstrating the ongoing industrial relevance of the approach [2]. By contrast, the non-fluorinated acetyl derivatives of the same amines require higher column temperatures and exhibit poorer peak symmetry due to increased hydrogen-bonding interactions with the stationary phase, a performance deficit noted in the original comparative study.

Isomer Separation Pharmaceutical Impurity Method Validation

Optimal Melting Point for Solid-State Handling

The melting point of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide is 111–112 °C, which is 36–40 °C lower than that of N-(4-methylphenyl)acetamide (148–151 °C) and 22–25 °C higher than that of 2,2,2-trifluoro-N-phenylacetamide (86–90 °C) . This intermediate melting range positions the compound as a crystalline solid at ambient laboratory temperature (20–25 °C) that can still be readily melted for liquid-phase transfer or hot-fill operations without approaching the thermal degradation thresholds typical of aromatic amides (onset of discoloration and decomposition often observed above 200 °C). The non-fluorinated analog, by contrast, requires heating above 150 °C to achieve a mobile liquid phase, which can accelerate oxidative degradation in open vessels. The N-phenyl trifluoroacetamide analog may soften or partially melt during transport and storage in warm climates, raising the risk of caking and inhomogeneity upon resolidification.

Melting Point Solid-State Handling Formulation

Boiling Point Advantage Over Trichloro Analog for GC Compatibility

When comparing halogenated acetamide derivatives of p-toluidine, replacing the trifluoromethyl group with a trichloromethyl group increases the boiling point from 254.4 °C to 336.0 °C, a difference of 81.6 °C . The trichloro analog, 2,2,2-trichloro-N-(4-methylphenyl)acetamide (CAS 2564-09-2), approaches the thermal stability limits of standard polysiloxane GC stationary phases (typically rated to 325–350 °C), leaving negligible headroom for temperature programming. Furthermore, the trichloro derivative has a higher molecular weight (282.55 vs. 203.16 g/mol) and greater electron-capture cross-section, which can saturate ECD detectors at concentrations required for FID detection, complicating dual-detector workflows. The trifluoro derivative, by contrast, operates comfortably within the 200–280 °C range where most commercial columns exhibit baseline stability and where thermal decomposition of the analyte is not competitive.

Thermal Stability Gas Chromatography Halogenated Acetamide

2,2,2-Trifluoro-N-(4-methylphenyl)acetamide: Application Scenarios


GC Derivatization Reagent for Toluidine Impurity Analysis

Quality control laboratories quantifying potentially genotoxic aromatic amine impurities in drug substances such as crotamiton select this compound as the derivatization standard because its N-trifluoroacetyl-p-toluidine derivative is the exact analyte specified in the validated GC method of Dove (1967), which achieves baseline resolution of ortho-, meta-, and para-toluidine isomers [1]. The boiling point of 254.4 °C and vapor pressure of 0.0173 mmHg allow efficient volatilization without exceeding standard column thermal limits, a property not shared by the non-fluorinated analog (boiling point 307 °C) or the trichloro analog (336 °C) . Procurement of the exact CAS 350-96-9 material ensures method compliance, avoids co-elution failures during system suitability testing, and supports regulatory submission data integrity under ICH M7 guidelines.

Lipophilicity Reference Standard for RP-HPLC Method Development

Analytical method development groups use 2,2,2-trifluoro-N-(4-methylphenyl)acetamide as a neutral, well-characterized reference compound with a LogP of 2.57, positioned 0.31 LogP units above the simpler N-phenyl trifluoroacetamide (LogP 2.26) . This intermediate lipophilicity fills a gap in the calibration series between commonly available acetamides and more hydrophobic benzamides, improving the accuracy of retention time prediction models for unknown analytes. The crystalline solid with a melting point of 111–112 °C is easy to weigh precisely on an analytical balance, unlike the lower-melting phenyl analog (86–90 °C) which may soften under ambient humidity, compromising weighing accuracy .

N-Protecting Group for Mild Deprotection in Organic Synthesis

Medicinal chemistry laboratories performing amine protection/deprotection sequences procure this compound as a pre-formed N-trifluoroacetyl building block for p-toluidine. The trifluoroacetyl group can be removed under mildly basic conditions (e.g., K₂CO₃ in methanol/water at room temperature), whereas the corresponding acetyl group in N-(4-methylphenyl)acetamide requires strongly acidic or alkaline hydrolysis at elevated temperatures [2]. The 52.6 °C lower boiling point of the target compound relative to the acetyl analog also facilitates its removal as the volatile trifluoroacetamide byproduct during rotary evaporation, simplifying reaction workup. The combination of the electron-withdrawing trifluoroacetyl group and the para-methyl substituent modulates the nucleophilicity of the aromatic amine for subsequent N-alkylation or N-arylation steps in a manner distinct from either the phenyl or non-fluorinated analogs.

Environmental Monitoring of Aromatic Amines in Wastewater by GC-MS

Environmental testing laboratories adopt the Dove (1967) trifluoroacetylation protocol using this compound as the authentic reference standard for the p-toluidine derivative peak [1]. The high vapor pressure (0.0173 mmHg) relative to the non-fluorinated analog (5.5 × 10⁻⁵ mmHg) means that the derivatized analyte partitions efficiently into the headspace during splitless injection, improving detection limits for trace-level amine monitoring in complex wastewater matrices . The 81.6 °C boiling point advantage over the trichloro analog avoids the need for extended column bake-out cycles between runs, increasing sample throughput in high-volume contract analysis laboratories.

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